2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine

PDK1 inhibition cell-free assay IC50 comparison

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine, also designated GSK2334470 (CAS 1227911-45-6), is a synthetic small-molecule inhibitor belonging to the morpholinopyrimidine class that potently and selectively targets 3-phosphoinositide-dependent protein kinase 1 (PDK1/PDPK1). PDK1 serves as a master upstream kinase controlling the activation of multiple AGC-family kinases (including Akt, S6K, SGK, and RSK), making it a critical node in PI3K/Akt/mTOR-driven proliferative and survival signaling.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Cat. No. B12637056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC(=CC(=N2)N)C
InChIInChI=1S/C11H18N4O/c1-7-4-10(12)14-11(13-7)15-5-8(2)16-9(3)6-15/h4,8-9H,5-6H2,1-3H3,(H2,12,13,14)
InChIKeyYCLAQDWHZQYBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine (GSK2334470): A Highly Selective PDK1 Inhibitor for Targeted Kinase Research and Procurement


2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine, also designated GSK2334470 (CAS 1227911-45-6), is a synthetic small-molecule inhibitor belonging to the morpholinopyrimidine class that potently and selectively targets 3-phosphoinositide-dependent protein kinase 1 (PDK1/PDPK1) . PDK1 serves as a master upstream kinase controlling the activation of multiple AGC-family kinases (including Akt, S6K, SGK, and RSK), making it a critical node in PI3K/Akt/mTOR-driven proliferative and survival signaling . GSK2334470 was developed through a structure-based medicinal chemistry program at GlaxoSmithKline and is widely adopted as a high-quality chemical probe for dissecting PDK1-dependent biology .

Why Not All PDK1 Inhibitors Are Interchangeable: The Critical Selectivity Gap That Precludes Simple Substitution of 2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine


PDK1 inhibitors available on the research market exhibit dramatically divergent selectivity profiles that directly impact experimental interpretability. Widely used comparators such as BX-795 and BX-912 retain significant off-target activity against TBK1, IKKε, c-Kit, CDK2/CyclinE, and Chk1 at concentrations only marginally above their PDK1 IC50 values . In contrast, GSK2334470 was specifically optimized to eliminate ancillary kinase inhibition, showing no suppression of 93 other protein kinases—including 13 AGC-kinases most closely related to PDK1—when tested at concentrations 500-fold above its PDK1 IC50 . This selectivity gap means that substituting GSK2334470 with a less selective PDK1 inhibitor can confound target deconvolution studies, introduce polypharmacology artifacts, and lead to erroneous conclusions about PDK1-dependent cellular phenotypes.

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine: Quantitative Differentiation Evidence Against Key PDK1 Inhibitor Comparators


PDK1 Inhibitory Potency: GSK2334470 vs. OSU-03012—Over 500-Fold Difference in Cell-Free IC50

In cell-free enzymatic assays, GSK2334470 inhibits PDK1 with an IC50 of approximately 10 nM . By contrast, OSU-03012 (AR-12), a frequently used alternative PDK1 inhibitor, displays an IC50 of 5 µM against recombinant PDK-1—representing a roughly 500-fold weaker potency . This potency differential means that at concentrations required for equivalent PDK1 target engagement, OSU-03012 will reach levels that may engage secondary off-targets, whereas GSK2334470 achieves full PDK1 inhibition at nanomolar concentrations.

PDK1 inhibition cell-free assay IC50 comparison OSU-03012

Kinase Selectivity: GSK2334470 Shows No Inhibition of 93 Kinases at 500× PDK1 IC50 vs. BX-795 That Engages TBK1/IKKε at Equivalent Potency

GSK2334470 was profiled against a panel of 93 protein kinases, including 13 AGC-family members most closely related to PDK1; at concentrations 500-fold above its PDK1 IC50, no kinase from the panel was significantly inhibited . A broader screen against 285 kinases confirmed >1,000-fold selectivity for PDK1 . In stark contrast, BX-795—a frequently used PDK1 inhibitor with a PDK1 IC50 of 6 nM—also potently inhibits TBK1 (IC50 = 6 nM) and IKKε (IC50 = 41 nM), and shows additional activity against c-Kit (IC50 = 320 nM), CDK2/CyclinE (IC50 = 430 nM), and Chk1 (IC50 = 510 nM) . This polypharmacology of BX-795 confounds interpretation of PDK1-dependent phenotypes in cellular signaling, autophagy, and innate immunity studies.

kinase selectivity off-target profiling BX-795 kinase panel screening

Cellular Target Engagement: GSK2334470 Inhibits Akt Thr308 Phosphorylation with IC50 of 113 nM in PC3 Cells

In human PC3 prostate cancer cells, GSK2334470 inhibits PDK1-mediated phosphorylation of Akt at the Thr308 residue with an IC50 of 0.113 µM (113 nM), as measured by ELISA . This cellular potency is consistent with the biochemical PDK1 IC50 of ~10 nM, confirming efficient cell permeability and target engagement in intact cells. GSK2334470 also inhibits RSK phosphorylation at Ser221 in PC3 cells with an IC50 of 0.293 µM, demonstrating engagement of a second PDK1 substrate in a cellular context . Comparable cellular target engagement potency data are not uniformly reported for alternative PDK1 inhibitors such as BX-912 or PHT-427 in the same cellular system, limiting cross-benchmarking for those compounds.

cellular target engagement Akt phosphorylation Thr308 PC3 cells biomarker modulation

Antiproliferative Activity Spectrum: GSK2334470 Demonstrates Cell Line-Dependent Potency Spanning Two Orders of Magnitude, Indicating Context-Specific PDK1 Dependency

GSK2334470 exhibits a wide range of antiproliferative potencies across hematologic cancer cell lines: IC50 values of 0.28 µM in F-36P cells, 0.35 µM in OCI-AML2 cells, 0.52 µM in OCI-AML3 cells, and 18 µM in K562 cells . This nearly 65-fold span in antiproliferative IC50 values across just four cell lines illustrates that PDK1 dependency varies dramatically with genetic background, and underscores the value of GSK2334470 as a tool for stratifying PDK1-addicted tumor models. By contrast, the multi-kinase inhibitor BX-795 shows antiproliferative effects that may be confounded by its concomitant inhibition of TBK1 and IKKε—kinases themselves implicated in cell survival signaling .

antiproliferative activity cancer cell lines OCI-AML K562 F-36P

Substrate-Context-Dependent PDK1 Inhibition: GSK2334470 Preferentially Suppresses Cytosolic vs. Membrane-Localized PDK1 Substrates—A Mechanistic Differentiation Not Shared by Other PDK1 Inhibitors

GSK2334470 displays a unique and mechanistically revealing property: it inhibits PDK1 substrates activated in the cytosol more potently than those recruited to the plasma membrane. Specifically, GSK2334470 inhibited an Akt1 mutant lacking the PH domain (ΔPH-Akt1, which cannot localize to the plasma membrane) with greater potency than full-length Akt1 . This was corroborated in knock-in embryonic stem cells expressing a PDK1 mutant unable to interact with phosphoinositides; GSK2334470 inhibited Akt activation more potently in these cells than in wild-type cells . This substrate-context discrimination constitutes a mechanistic signature that is not documented for BX-795, BX-912, or OSU-03012, making GSK2334470 uniquely suited for investigations of compartment-specific PDK1 signaling.

substrate context Akt PH domain cytosolic signaling PDK1 pleckstrin homology domain mechanistic differentiation

Procurement-Relevant Application Scenarios for 2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine (GSK2334470) Based on Quantitative Differentiation Evidence


Chemical Probe for PDK1-Specific Pathway Dissection in PI3K/Akt/mTOR Signaling Studies

GSK2334470 is the gold-standard chemical probe for experiments demanding unambiguous attribution of phenotypes to PDK1 catalytic activity. Its demonstrated lack of inhibition against 93 kinases at 500-fold excess concentration means that results from CRISPR screens, phosphoproteomic analyses, or epistasis experiments can be interpreted with high confidence—unlike data generated with BX-795, which simultaneously inhibits TBK1, IKKε, and other kinases at PDK1-effective concentrations . Researchers should select GSK2334470 when publishing pathway studies that require reviewer-accepted target specificity standards.

PDK1-Dependency Stratification in Hematologic Cancer Models

The broad antiproliferative IC50 range of GSK2334470 across leukemia cell lines (0.28–18 µM) enables systematic stratification of PDK1-addicted vs. PDK1-independent hematologic cancer models . Procurement of GSK2334470 for viability screening panels allows identification of tumor genotypes that confer PDK1 dependency, informing target patient population hypotheses for PDK1-directed therapeutic programs.

Investigating Compartment-Specific PDK1 Signaling: Cytosolic vs. Membrane-Proximal Substrate Regulation

GSK2334470 uniquely discriminates between cytosolic and membrane-recruited PDK1 substrates, showing greater potency against ΔPH-Akt1 and in PDK1 PH-domain mutant cells . This property is uncharacterized for alternative PDK1 inhibitors such as BX-912 and OSU-03012. Investigators studying spatial regulation of AGC-kinase activation, PI3K-dependent vs. PI3K-independent PDK1 functions, or the role of phosphoinositide co-localization in kinase signaling should specifically procure GSK2334470 for these experiments.

In Vivo PDK1 Target Engagement Studies and Xenograft Efficacy Models

GSK2334470 has been validated for in vivo target engagement at 100 mg/kg intraperitoneal dosing in mouse xenograft models, with demonstrated inhibition of PDK1 substrate phosphorylation in tumor tissue . Its in vivo antitumor activity has been confirmed in pheochromocytoma PC12 xenografts and renal cell carcinoma models . For preclinical pharmacology programs requiring a PDK1 inhibitor with documented in vivo pharmacokinetic and pharmacodynamic properties, GSK2334470 is the most extensively characterized option in its class.

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